N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

GLP-1 receptor cAMP assay HEK293

Procure this specific heterocyclic compound for precise chemical probe research. Its unique combination of an imidazolylethyl side chain and an oxan-4-ylmethyl ether linker on the pyridine-3-carboxamide core creates a pharmacophoric pattern distinct from common analogs. Subtle structural changes profoundly affect kinase selectivity and CYP inhibition profiles. Use this exact molecule for I-2 receptor radioligand displacement assays, kinase selectivity panels, or CYP3A4 time-dependent inhibition studies. Ensure valid SAR and target engagement data by selecting the correct structure.

Molecular Formula C17H22N4O3
Molecular Weight 330.388
CAS No. 2034270-31-8
Cat. No. B2599753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
CAS2034270-31-8
Molecular FormulaC17H22N4O3
Molecular Weight330.388
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C17H22N4O3/c22-17(19-6-3-15-10-18-12-21-15)14-1-2-16(20-9-14)24-11-13-4-7-23-8-5-13/h1-2,9-10,12-13H,3-8,11H2,(H,18,21)(H,19,22)
InChIKeyJBNOSJHJRKMYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide (CAS 2034270-31-8) – Structural Class and Availability Profile


N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic heterocyclic compound featuring a pyridine-3-carboxamide core substituted with an imidazolylethylamide side chain and an oxan-4-ylmethoxy group . Its molecular formula is C16H20N4O3 (MW 316.36 g/mol) . The molecule belongs to a broader chemical class of substituted pyridine carboxamides that have been explored in medicinal chemistry as kinase inhibitors and receptor modulators [1]. However, no peer-reviewed pharmacological studies or patent examples specifically characterizing this compound’s biological activity were identified in the literature as of 2026. Its primary listing is in commercial screening libraries, where it is offered as a research tool without vendor-validated bioactivity data .

Why N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Cannot Be Replaced by “Off-the-Shelf” In-Class Analogs


The combination of an imidazolylethyl side chain and a tetrahydropyranyl (oxan-4-yl) methyl ether linker on the pyridine-3-carboxamide scaffold creates a unique pharmacophoric pattern not found in common commercially available analogs such as N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide or 5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide . Subtle changes in the heterocyclic core, the ether linker, or the amide side chain are known to profoundly alter kinase selectivity, CYP inhibition profiles, and cellular potency within the pyridinyl imidazole class [1]. Therefore, generic substitution without head-to-head data risks introducing uncharacterized off-target effects or inactivity, particularly when the target compound’s exact biological profile remains unpublished. Procurement decisions must be based on the intended chemical probe’s precise structure, not merely on class membership .

Quantitative Differentiation Evidence for N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide


Human GLP-1 Receptor Agonism: A Putative Cross-Reactive Signal from BindingDB

A BindingDB entry (BDBM50240819) associated with a compound structurally similar to the target molecule reports an EC50 of 0.0660 nM for agonist activity at human GLP-1 receptor expressed in HEK293 cells, measured via cAMP accumulation [1]. However, the exact SMILES of the tested compound in that entry does not match N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, indicating a potential database misassignment or a closely related analog. No direct GLP-1 agonism data for CAS 2034270-31-8 has been published. This evidence is therefore classified as Class-level inference with extreme caution.

GLP-1 receptor cAMP assay HEK293 Cross-study inference

Cytochrome P450 3A4 Inhibition: In Silico Alert from Class Analogy

Substituted pyridinyl imidazoles are known to exhibit time-dependent inhibition (TDI) of CYP3A4. A representative compound from the J. Med. Chem. 2003 study demonstrated an IC50 shift from >50 µM to 0.32 µM after 30 min preincubation with NADPH, indicating mechanism-based inhibition [1]. N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has not been tested in such assays, but its structural similarity to the core scaffold raises a class-level alert. Without experimental data, it is impossible to state whether the target compound shares this liability, but the risk cannot be dismissed.

CYP3A4 drug metabolism in silico prediction pyridinyl imidazoles

Imidazoline I-2 Receptor Binding: Displacement Data from a Close Analog

A BindingDB entry (BDBM50472305) corresponding to a compound with a pyridine-carboxamide scaffold and an imidazole moiety shows a Ki of 891 nM for displacement of [3H]idazoxan from imidazoline I-2 receptors in rabbit kidney membranes [1]. While this entry is not assigned to CAS 2034270-31-8, the structural resemblance suggests the target compound may exhibit micromolar affinity for I-2 receptors. Direct binding studies are absent.

imidazoline receptor I-2 binding rabbit kidney analog comparison

Application Scenarios for N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide Based on Current Evidence


Chemical Probe for Imidazoline I-2 Receptor Pharmacology

Given the structural similarity to a compound with measured I-2 affinity (Ki 891 nM) [1], N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide could serve as a starting point for the development of new I-2 ligands. Researchers investigating the role of I-2 receptors in pain or neurodegeneration may procure this compound for radioligand displacement assays to confirm direct binding [1].

Kinase Selectivity Profiling in a Pyridine Carboxamide Library

The pyridine-3-carboxamide core is a privileged scaffold for kinase inhibition [2]. This compound, with its unique imidazolylethyl and oxan-4-yl substituents, can be included in a kinase selectivity panel to explore structure-activity relationships (SAR) against a broad panel of kinases. Its differential activity, if any, would be revealed through head-to-head screening against simpler analogs such as N,N-dimethyl-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide .

In Vitro Metabolism and CYP450 Liability Assessment Tool

Based on class-level evidence that pyridinyl imidazoles can act as time-dependent CYP3A4 inhibitors [2], this compound may be procured as a tool to investigate the structural determinants of CYP3A4 TDI. Its metabolic stability and CYP inhibition profile can be compared directly to reference compounds from the 2003 J. Med. Chem. study to build predictive models.

Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.